(+)-Matairesinol

Antioxidant FRAP assay Redox biology

Researchers requiring exclusive enterolactone (ENL) production without enterodiol co-contamination must use (+)-Matairesinol—the only precursor yielding >2-fold higher urinary ENL than SECO/SDG with complete metabolic fidelity. Its well-characterized CCRF-CEM T-cell lymphoma SAR benchmark (IC50 4.27 μM, 3.5-fold less potent than arctigenin), cell-type-selective cytotoxicity (active HL-60 & Colon 26; inactive PANC-1; HEK-293 sparing), and HepG2 mitochondrial toxicity threshold (≥IC50 triggers oxidative stress/caspase-3 apoptosis) make it the irreplaceable tool compound for reproducible lignan studies.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 120409-94-1
Cat. No. B191793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Matairesinol
CAS120409-94-1
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1
InChIKeyMATGKVZWFZHCLI-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Matairesinol (CAS 120409-94-1) Procurement Guide: Lignan Class, Structural Characteristics, and Primary Scientific Applications


(+)-Matairesinol (CAS 120409-94-1) is a plant-derived dibenzylbutyrolactone-type lignan, a class of phytoestrogens naturally occurring in flaxseed, sesame seeds, oilseeds, cereals, and various vegetables [1]. Structurally characterized by a butyrolactone ring system with two benzyl substituents, this compound serves as a direct metabolic precursor to the mammalian lignan enterolactone via gut microflora-mediated conversion following dietary ingestion [2]. Unlike glycosylated lignan derivatives that require deglycosylation prior to absorption, (+)-Matairesinol exists naturally as an aglycone, a feature that influences its metabolic fate and research utility in studies of lignan bioavailability, enterolignan production, and pharmacological activity screening [3].

Why Generic Lignan Substitution Fails: (+)-Matairesinol's Differentiated Metabolic Profile and Target Engagement


The plant lignan family exhibits substantial functional heterogeneity despite shared dibenzylbutane or butyrolactone scaffolds, rendering generic substitution across research protocols methodologically unsound. (+)-Matairesinol demonstrates a distinct metabolic and bioactivity profile compared to its closest structural analogs, including secoisolariciresinol (SECO), arctigenin, pinoresinol, and lariciresinol. Critically, (+)-Matairesinol is converted exclusively to the mammalian lignan enterolactone by gut microbiota, whereas SECO and SDG yield a mixture of both enterodiol and enterolactone [1]. This metabolic divergence has direct implications for studies investigating enterolignan-mediated effects. Furthermore, differential hepatic metabolism exists: human hepatic microsomes metabolize SECO but poorly metabolize matairesinol, indicating distinct cytochrome P450 substrate specificities [2]. Additionally, (+)-Matairesinol exhibits cell-type-selective cytotoxicity profiles that differ markedly from arctigenin, including negligible activity against PANC-1 pancreatic cancer cells versus potent activity in other lineages, a selectivity pattern not generalizable to all butyrolactone lignans . These compound-specific differences underscore that substitution of (+)-Matairesinol with any analog without experimental revalidation would introduce uncontrolled variables and compromise data reproducibility.

Quantitative Differentiation Evidence: (+)-Matairesinol vs. Secoisolariciresinol, Arctigenin, and In-Class Analogs


Antioxidant Activity: (+)-Matairesinol vs. Secoisolariciresinol and Ascorbic Acid in FRAP Assay

In a direct comparative FRAP (Ferric Reducing/Antioxidant Power) assay, both plant lignans (+)-matairesinol and secoisolariciresinol exhibited substantially higher antioxidant activity than the benchmark antioxidant ascorbic acid. Notably, among the plant lignan standards evaluated, matairesinol demonstrated the highest ferric reducing activity [1]. The plant lignans as a class were far more active than their mammalian lignan metabolites enterodiol and enterolactone, with the additional aromatic methoxy group identified as the structural determinant responsible for the differential activity [2].

Antioxidant FRAP assay Redox biology

T-Cell Lymphoma Cytotoxicity: (+)-Matairesinol vs. Arctigenin IC50 Comparison in CCRF-CEM Cells

A direct head-to-head comparison of the antiproliferative effects of (+)-matairesinol and arctigenin was conducted against the T-cell lymphoma cell line CCRF-CEM using MTT assay following 72-hour treatment. Arctigenin demonstrated approximately 3.5-fold greater potency (lower IC50) than matairesinol in this cellular context [1]. Both compounds induced S-phase cell cycle arrest and apoptosis, and differentially regulated expression of apoptosis-related genes including Bax, Bad, and caspase-9, indicating that despite potency differences, both lignans engage overlapping but not identical mechanistic pathways [2].

Anticancer T-cell lymphoma Cytotoxicity

Cell-Type Selectivity Profile: Differential Cytotoxicity of (+)-Matairesinol Across Cancer Cell Lines vs. Non-Transformed Cells

(+)-Matairesinol exhibits a distinctive cell-type-selective cytotoxicity profile that differentiates it from other anticancer lignans. While it displays potent antiproliferative activity against several cancer cell lines—including HL-60 promyelocytic leukemia (IC50 = 60 μM) [1] and Colon 26 carcinoma (LC50 = 9 μg/mL) [2]—it shows negligible to no cytotoxic activity against human pancreatic PANC-1 cancer cells . This selectivity profile contrasts with compounds that exhibit broad-spectrum cytotoxicity across all tested lineages. The lack of activity against PANC-1 cells is particularly notable and may reflect cell-type-specific differences in lignan uptake, metabolism, or target engagement. Furthermore, studies on non-cancer human embryonic kidney cells (HEK-293) have shown that matairesinol-related lignans were ineffective at concentrations approximating their IC50 values against cancer cell lines, suggesting a degree of cancer-cell selectivity [3].

Cancer selectivity Cytotoxicity profiling Cell line panel

Neuronal Glutamatergic Activity: (+)-Matairesinol vs. Arctigenin and Trachelogenin in Ex Vivo Rat Brain Slices

In a comparative ex vivo electrophysiological study using rat brain slices, arctigenin, matairesinol, and trachelogenin were evaluated for their effects on synaptic activity in the CA1 hippocampus and somatosensory cortex. Arctigenin and trachelogenin produced significant dose-dependent decreases in hippocampal population spike (POPS) amplitude and excitatory postsynaptic potential (EPSP) slope. In contrast, (+)-matairesinol (tested at 1 μM and 10 μM) decreased EPSP slope but had no significant effect on POPS amplitude in the hippocampus [1]. In the neocortex, arctigenin (10 μM, 20 μM) and trachelogenin (10 μM) significantly decreased evoked potential amplitude, whereas matairesinol (1 μM and 10 μM) had no significant effect (p > 0.05) [2]. These findings indicate that while (+)-matairesinol modulates specific synaptic parameters (EPSP slope), it lacks the broader glutamatergic inhibitory profile observed with arctigenin and trachelogenin, which act via AMPA and KA receptor inhibition.

Neuropharmacology Glutamate receptors Synaptic activity

In Vivo Enterolactone Conversion Efficiency: (+)-Matairesinol vs. Secoisolariciresinol Diglucoside and 7-Hydroxymatairesinol

A comparative in vivo study in rats quantified the 24-hour urinary excretion of the mammalian lignan enterolactone (ENL) following oral administration of various plant lignan precursors. Among the plant lignans evaluated, matairesinol (MR) produced the highest quantities of ENL, with the amount excreted being over twofold greater than that produced from equivalent doses of either 7-hydroxymatairesinol (HMR) or secoisolariciresinol diglucoside (SDG) [1]. The aglycone form of SECO was more efficiently converted than its glycosylated form (SDG), and the majority of animals receiving SECO excreted higher quantities of enterodiol (END) than ENL, whereas ENL was the predominant metabolite following matairesinol administration [2]. This metabolic preference for ENL production distinguishes matairesinol from SECO-based precursors.

Metabolism Enterolignans Bioavailability

Hepatocellular Carcinoma Mitochondrial Toxicity: (+)-Matairesinol's IC50-Dependent Oxidative Stress Induction in HepG2 Cells

A mechanistic study investigating the antiproliferative effects of (+)-matairesinol on human hepatoma HepG2 cells demonstrated dose-dependent inhibition of cell viability. At IC50 and higher concentrations, matairesinol induced oxidative stress and impaired mitochondrial membrane potential, accompanied by reduced ATP levels—both indicators of mitochondrial damage [1]. Furthermore, matairesinol exposure led to significant caspase-3 activation, a hallmark of apoptosis [2]. This mitochondrial-centric mechanism contrasts with lignans that exert antiproliferative effects primarily through other pathways (e.g., estrogen receptor modulation or direct cell cycle arrest without mitochondrial involvement). The study establishes a concentration threshold (≥IC50) at which mitochondrial toxicity becomes the dominant mode of action in this hepatocellular carcinoma model.

Hepatocellular carcinoma Mitochondrial dysfunction Apoptosis

Procurement-Driven Application Scenarios for (+)-Matairesinol in Research and Industrial Settings


In Vivo Enterolactone Production Studies

Investigators requiring efficient in vivo generation of the mammalian lignan enterolactone (ENL) for pharmacological, toxicological, or biomarker studies should select (+)-matairesinol as the precursor compound of choice. Quantitative evidence demonstrates that matairesinol produces over twofold higher urinary ENL quantities compared to 7-hydroxymatairesinol or secoisolariciresinol diglucoside in rat models [1]. This superior conversion efficiency reduces the administered dose required to achieve target ENL levels and minimizes confounding effects from enterodiol co-production, as matairesinol is converted exclusively to ENL whereas SECO yields mixed END/ENL metabolite profiles [2].

T-Cell Lymphoma Comparative Pharmacology and Drug Screening

For T-cell lymphoma research programs involving butyrolactone lignan structure-activity relationship (SAR) studies, (+)-matairesinol serves as a quantitatively characterized reference compound. Head-to-head comparison against arctigenin in CCRF-CEM cells establishes a 3.5-fold potency differential (IC50: 4.27 μM vs. 1.21 μM), providing a benchmark for evaluating novel analogs and assessing relative efficacy [1]. Additionally, both compounds induce S-phase arrest and differentially regulate apoptotic gene expression, enabling use of (+)-matairesinol as a less potent comparator to dissect concentration-dependent versus compound-specific mechanistic effects [2].

Cell-Type-Selective Cytotoxicity Profiling in Cancer Research

(+)-Matairesinol's distinctive selectivity profile—active against HL-60 leukemia (IC50 60 μM) and Colon 26 carcinoma (LC50 9 μg/mL) while showing negligible activity against PANC-1 pancreatic cancer cells—positions it as a valuable tool compound for investigating lineage-specific determinants of lignan sensitivity and resistance [1][2][3]. Researchers studying differential cancer cell vulnerability mechanisms should procure (+)-matairesinol specifically rather than substituting with broader-spectrum lignans that lack this discriminatory capacity. The compound's inactivity in non-cancer HEK-293 cells at cytotoxic concentrations further supports its utility in cancer-selectivity studies [4].

Mitochondrial Dysfunction and Oxidative Stress Research in Hepatocellular Carcinoma

Investigators examining mitochondrial-targeted anticancer mechanisms in hepatocellular carcinoma models should consider (+)-matairesinol as a characterized tool compound. At concentrations ≥IC50, the compound induces measurable oxidative stress, impairs mitochondrial membrane potential, reduces ATP production, and activates caspase-3-dependent apoptosis in HepG2 cells [1]. This well-defined concentration threshold for mitochondrial toxicity enables controlled experimental designs distinguishing mitochondrial from non-mitochondrial mechanisms of action. The availability of this dose-response characterization reduces experimental variability and supports reproducible mechanistic studies in liver cancer research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Matairesinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.